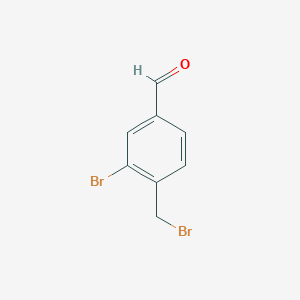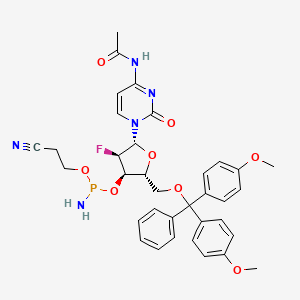
N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-(2-cyanoethyl diisopropylphosphoramidite)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite: is a phosphoramidite compound used to introduce 2-fluoro-modified nucleotides into oligonucleotides. This compound is significant in the field of nucleic acid chemistry, particularly for the synthesis of modified oligonucleotides used in various research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include:
Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.
Fluorination: at the 2’ position of the sugar moiety.
Acetylation: of the N4 position of the cytidine base.
Phosphitylation: of the 3’-hydroxyl group with a cyanoethyl phosphoramidite group
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route under controlled conditions to ensure high purity and yield. The process typically includes:
Large-scale protection and deprotection reactions: .
Purification: using chromatographic techniques.
Quality control: to ensure the final product meets the required specifications
化学反応の分析
Types of Reactions: 2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite undergoes several types of chemical reactions, including:
Substitution reactions: Introduction of the 2-fluoro group.
Protection and deprotection reactions: Involving the DMT and acetyl groups.
Phosphitylation reactions: Formation of the phosphoramidite group
Common Reagents and Conditions:
Dimethoxytrityl chloride: for 5’-hydroxyl protection.
Diethylaminosulfur trifluoride (DAST): for fluorination.
Acetic anhydride: for acetylation.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: for phosphitylation
Major Products Formed:
Protected nucleosides: at various stages of the synthesis.
Final phosphoramidite compound: ready for incorporation into oligonucleotides
科学的研究の応用
Chemistry:
Synthesis of modified oligonucleotides: for use in various biochemical assays and research
Biology:
Study of nucleic acid interactions: and mechanisms of action of modified nucleotides
Medicine:
Development of therapeutic oligonucleotides: for gene therapy and antisense applications
Industry:
Production of high-purity oligonucleotides: for use in diagnostics and therapeutic applications
作用機序
The mechanism of action of 2’-fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2-fluoro modification enhances the stability and binding affinity of the oligonucleotides, making them more effective in their intended applications. The acetyl and DMT groups serve as protective groups during synthesis, ensuring the correct assembly of the oligonucleotide sequence.
類似化合物との比較
- N4-Benzoyl-5’-O-DMT-2’-fluoro-2’-deoxycytidine-3’-CE-phosphoramidite .
- 5’-O-DMT-N4-acetyl-2’-fluoro-2’-arabinofuranosyl-deoxycytidine-3’-CE-phosphoramidite .
Uniqueness: 2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite is unique due to its specific combination of modifications, which provide enhanced stability and binding affinity compared to other similar compounds. The 2-fluoro modification is particularly important for increasing the resistance of the oligonucleotides to enzymatic degradation.
特性
分子式 |
C35H37FN5O8P |
|---|---|
分子量 |
705.7 g/mol |
IUPAC名 |
N-[1-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C35H37FN5O8P/c1-23(42)39-30-18-20-41(34(43)40-30)33-31(36)32(49-50(38)47-21-7-19-37)29(48-33)22-46-35(24-8-5-4-6-9-24,25-10-14-27(44-2)15-11-25)26-12-16-28(45-3)17-13-26/h4-6,8-18,20,29,31-33H,7,21-22,38H2,1-3H3,(H,39,40,42,43)/t29-,31-,32-,33-,50?/m1/s1 |
InChIキー |
CCWQNSIALJQUHV-MPONISAVSA-N |
異性体SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)F |
正規SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


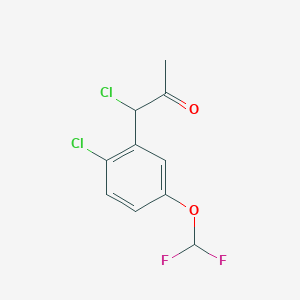

![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)


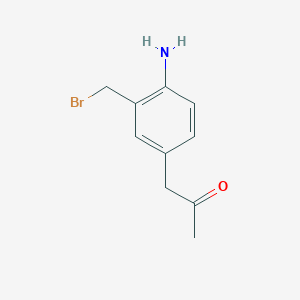
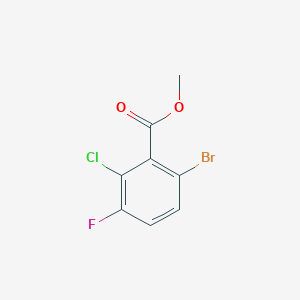
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)
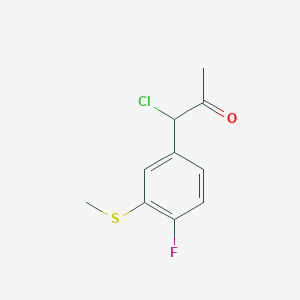
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
